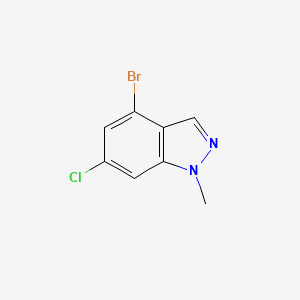
1-(6-Bromoisoquinolin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromoisoquinolin-1-yl)ethanol is a chemical compound with the molecular formula C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol . It is characterized by the presence of a bromo-substituted isoquinoline ring attached to an ethanol moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
One common method includes the reaction of 6-bromoisoquinoline with ethylene oxide under acidic conditions to yield the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and high-throughput screening .
Análisis De Reacciones Químicas
1-(6-Bromoisoquinolin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromo group or to convert the ethanol group to an alkane using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or aldehydes, while reduction can produce alkanes or dehalogenated compounds .
Aplicaciones Científicas De Investigación
1-(6-Bromoisoquinolin-1-yl)ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(6-Bromoisoquinolin-1-yl)ethanol involves its interaction with various molecular targets and pathways. The bromoisoquinoline moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with DNA, proteins, and other cellular components .
Comparación Con Compuestos Similares
1-(6-Bromoisoquinolin-1-yl)ethanol can be compared with other similar compounds, such as:
6-Bromoisoquinoline: Lacks the ethanol group, making it less versatile in certain chemical reactions.
1-(6-Bromoisoquinolin-1-yl)methanol: Similar structure but with a methanol group instead of ethanol, which can affect its reactivity and biological activity.
6-Bromo-3-fluoroisoquinoline: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its combination of the bromoisoquinoline and ethanol moieties, providing a balance of reactivity and stability that is valuable in various research applications .
Propiedades
IUPAC Name |
1-(6-bromoisoquinolin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)11-10-3-2-9(12)6-8(10)4-5-13-11/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNXRDCOWXWTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=C1C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![t-Butyl N-[(2z)-2-(2,6-difluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B8052416.png)
![tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8052422.png)
![Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B8052425.png)











